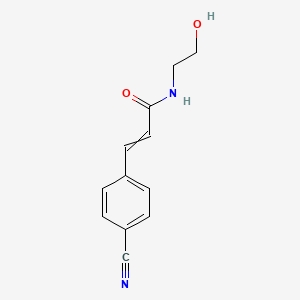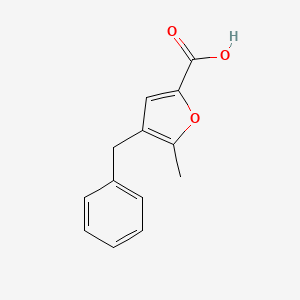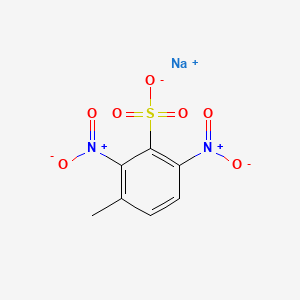
p-Mentha-1(7),8(10)-dien-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Mentha-1(7),8(10)-dien-9-ol is a naturally occurring monoterpenoid alcohol. It is a derivative of p-menthane and is known for its presence in essential oils of various aromatic plants. This compound is characterized by its distinct molecular structure, which includes a cyclohexane ring with multiple double bonds and a hydroxyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of p-Mentha-1(7),8(10)-dien-9-ol can be achieved through several methods. One common approach involves the oxidation of limonene, a naturally occurring terpene found in citrus oils. The reaction typically employs oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from plants like wild celery, followed by purification processes such as distillation and chromatography. The optimization of extraction methods, including hydrodistillation and solvent extraction, is crucial to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
p-Mentha-1(7),8(10)-dien-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to yield saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Substitution Reagents: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions include p-Mentha-1(7),8(10)-dien-9-one (oxidation product) and p-Mentha-1(7),8(10)-dien-9-amine (substitution product).
Aplicaciones Científicas De Investigación
p-Mentha-1(7),8(10)-dien-9-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of p-Mentha-1(7),8(10)-dien-9-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s double bonds can participate in redox reactions, affecting cellular oxidative stress levels .
Comparación Con Compuestos Similares
Similar Compounds
- p-Mentha-1(7),8-dien-2-ol
- p-Mentha-2,8-dien-1-ol
- Limonene
Uniqueness
p-Mentha-1(7),8(10)-dien-9-ol is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Unlike its isomers, this compound has a hydroxyl group at the 9th position, which significantly influences its reactivity and applications .
Propiedades
Número CAS |
29548-13-8 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
2-(4-methylidenecyclohexyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-8-3-5-10(6-4-8)9(2)7-11/h10-11H,1-7H2 |
Clave InChI |
SDDQNZKSVASSFO-UHFFFAOYSA-N |
SMILES canónico |
C=C1CCC(CC1)C(=C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


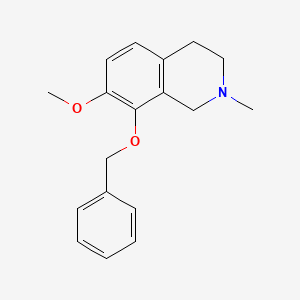
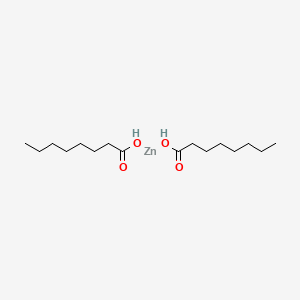
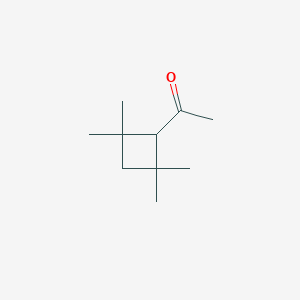
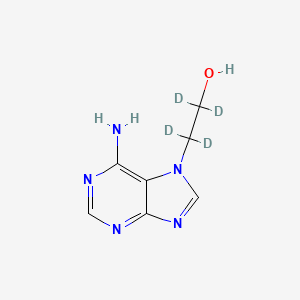
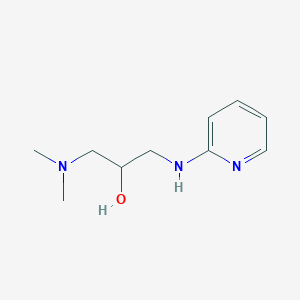
![N-Trityl-4,6,7,8-tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N](/img/structure/B13827407.png)
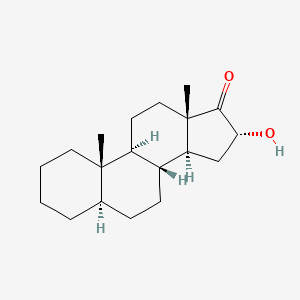
![5-(Trifluoromethyl)thieno[3,2-B]pyridine-6-carboxylic acid, 2-formylhydrazide](/img/structure/B13827417.png)
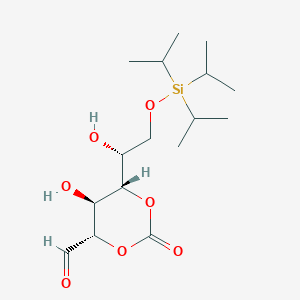

![2-[rel-(2S,3S)-3-ethenyloxiran-2-yl]acetic acid](/img/structure/B13827427.png)
